5-(3-Nitrophenyl)pyrimidine
Description
BenchChem offers high-quality 5-(3-Nitrophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Nitrophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-(3-nitrophenyl)pyrimidine |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)10-3-1-2-8(4-10)9-5-11-7-12-6-9/h1-7H |
InChI Key |
JZCFTPSNSPKCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile & Characterization of 5-(3-Nitrophenyl)pyrimidine
This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It synthesizes theoretical solubility principles with practical characterization protocols, specifically tailored for the nitro-pyrimidine scaffold.
Executive Summary & Compound Analysis
5-(3-Nitrophenyl)pyrimidine is a biaryl intermediate commonly synthesized via Suzuki-Miyaura cross-coupling. Its physicochemical behavior is dominated by the competition between the electron-deficient pyrimidine ring, the strongly electron-withdrawing nitro group, and the planar aromatic biaryl system.
Understanding its solubility profile is critical for three distinct phases of drug development:
-
Synthesis: Selecting the optimal medium for high-yield coupling reactions.
-
Purification: Designing effective recrystallization systems.
-
Formulation: Assessing early-stage "drug-likeness" and bioavailability potential.[1]
Structural Determinants of Solubility[2]
-
π-Deficiency: The pyrimidine ring (1,3-diazine) is highly π-deficient, enhancing interactions with polar aprotic solvents.
-
Nitro Group (
): Increases polarity but significantly reduces aqueous solubility compared to amine or hydroxyl analogues due to lack of hydrogen bond donation. -
Crystal Lattice Energy: The planar nature of the molecule facilitates strong
stacking, leading to high lattice energy. This often necessitates high-boiling solvents or significant thermal energy to disrupt the crystal lattice during dissolution.
Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and Structure-Activity Relationship (SAR) analysis of analogous nitro-pyrimidine derivatives [1, 2], the qualitative solubility profile is categorized below.
Table 1: Qualitative Solubility Classification
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |
| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High ( | Strong dipole-dipole interactions disrupt | Reaction medium; Stock solutions.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good ( | Dispersion forces and polarizability match the aromatic system. | Liquid-Liquid Extraction (LLE). |
| Polar Protic | Methanol, Ethanol, Isopropanol | Temp.[3] Dependent | Moderate at boiling; Low at RT. Hydrogen bonding is limited to acceptance only. | Recrystallization (Cooling crystallization). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solvation of the nitro group; weaker interaction with the pyrimidine core. | Chromatography eluents; Washing. |
| Non-Polar | Hexane, Heptane, Toluene | Poor ( | Lack of polarity to overcome lattice energy. | Anti-solvent for precipitation. |
| Aqueous | Water, PBS (pH 7.4) | Very Poor | Hydrophobic biaryl core dominates; no ionizable centers at physiological pH ( | Precipitation medium. |
Experimental Protocol: Gravimetric Determination
For precise solubility data required for IND filings or process scaling, theoretical predictions must be validated experimentally. The following protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in HTS.
Workflow Diagram: Thermodynamic Solubility Determination
Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination. This workflow ensures saturation is maintained, a critical failure point in manual assays.
Detailed Methodology [3, 4]
-
Preparation: Weigh an excess of 5-(3-Nitrophenyl)pyrimidine (approx. 50-100 mg) into a borosilicate glass vial.
-
Solvent Addition: Add 2.0 mL of the target solvent (e.g., Methanol, Toluene).
-
Equilibration: Place vials in an orbital shaker incubator controlled at
K. Agitate at 150 rpm for 24–48 hours.-
Critical Step: Visually confirm solid presence. If the solution is clear, add more compound immediately.
-
-
Separation:
-
Allow settling for 2 hours (static).
-
Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent precipitation).
-
-
Quantification (Gravimetric):
-
Transfer a known volume (
) to a pre-weighed weighing boat. -
Evaporate solvent under vacuum or nitrogen stream.
-
Dry residue to constant weight.
-
Calculate Solubility (
) via:
-
Thermodynamic Modeling for Process Optimization
To reduce experimental burden, generate data at three temperatures (e.g., 298K, 308K, 318K) and fit the results to the Modified Apelblat Equation . This is the industry standard for modeling the solubility of heterocyclic compounds in organic solvents [2, 5].
The Apelblat Equation:
Where:
- = Mole fraction solubility
-
= Absolute temperature (K)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - = Empirical model parameters derived from regression analysis.
Utility:
Once
Solvent Selection Strategy for Applications
A. Recrystallization (Purification)
The ideal system utilizes the "temperature-dependent" solubility identified in Table 1.
-
Primary Candidate: Ethanol or Isopropanol.
-
Rationale: High solubility at reflux (
C), low solubility at RT.
-
-
Binary System: Ethyl Acetate / Hexane.[4]
-
Protocol: Dissolve in minimal hot Ethyl Acetate; slowly add Hexane (anti-solvent) until turbidity persists; cool slowly.
-
B. Synthesis (Suzuki Coupling)
-
Recommended: 1,4-Dioxane/Water or DMF/Water mixtures.
-
Rationale: The 5-(3-Nitrophenyl)pyrimidine product is soluble in hot Dioxane/DMF, preventing premature precipitation on the catalyst surface, which can stall the reaction.
-
C. Extraction
-
Recommended: Dichloromethane (DCM).
-
Rationale: High solubility of the product + immiscibility with water allows for efficient partitioning from inorganic salts and catalysts.
-
References
-
Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures."[5][6] World Scientific News, vol. 44, 2016, pp. 13-34. Link
-
BenchChem Technical Support. "Solubility and stability testing of novel pyrimidine derivatives." BenchChem Technical Guides, 2025. Link
-
Wang, J., et al. "Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile."[7] Journal of Chemical & Engineering Data, 2023. Link
-
Nath, S., et al. "Solubility Data, Solubility Parameters and Thermodynamic Behavior of Antiviral Drugs." MDPI Processes, 2024. Link
-
Cieplik, J., et al. "Synthesis and Antibacterial Properties of Pyrimidine Derivatives." Acta Poloniae Pharmaceutica, 2019. Link
Sources
- 1. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]
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- 3. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. revroum.lew.ro [revroum.lew.ro]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(3-Nitrophenyl)pyrimidine for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(3-nitrophenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer in-depth insights into its synthesis, structural characteristics, and potential applications, grounded in established scientific principles.
Core Molecular Identifiers
The unique chemical identity of 5-(3-nitrophenyl)pyrimidine is established by its structural formula and internationally recognized chemical identifiers. These are crucial for unambiguous documentation and database searches.
| Identifier | Value |
| IUPAC Name | 5-(3-nitrophenyl)pyrimidine |
| CAS Number | 69491-54-9[1] |
| Canonical SMILES | C1=CC(=CC(=C1)[O-])C2=CN=CN=C2 |
| InChI Key | SGLPTQZYQSKXQM-UHFFFAOYSA-N |
| Molecular Formula | C₁₀H₇N₃O₂ |
| Molecular Weight | 201.18 g/mol [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of 5-(3-nitrophenyl)pyrimidine is most effectively achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high efficiency and functional group tolerance in the formation of C-C bonds between aryl halides and boronic acids.[2][3]
Rationale for Synthetic Approach
The Suzuki-Miyaura coupling is the chosen method due to its robustness and versatility.[3] It allows for the direct and selective formation of the biaryl linkage between the pyrimidine and nitrophenyl rings under relatively mild conditions.[2] The electron-deficient nature of the pyrimidine ring can make it a suitable substrate for such cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a reliable method for the synthesis of 5-(3-nitrophenyl)pyrimidine.
Materials:
-
5-Bromopyrimidine
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromopyrimidine (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), sodium carbonate (2.0 eq.), and a magnetic stir bar.
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-(3-nitrophenyl)pyrimidine.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of 5-(3-nitrophenyl)pyrimidine.
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for 5-(3-nitrophenyl)pyrimidine, the following table includes both known and estimated values based on structurally similar compounds.
| Property | Value / Expected Characteristics |
| Physical State | Expected to be a solid at room temperature. |
| Melting Point | Not reported; likely to be significantly higher than pyrimidine (20-22 °C) due to increased molecular weight and aromatic stacking. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR | Protons on the pyrimidine and nitrophenyl rings will show characteristic chemical shifts in the aromatic region (δ 7.0-9.5 ppm). The pyrimidine protons are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atoms. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm range. The carbon bearing the nitro group will be significantly deshielded. |
| IR Spectroscopy | Characteristic peaks are expected for C=N stretching in the pyrimidine ring (around 1550-1650 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively). |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 201.0538 (monoisotopic mass). |
Potential Applications in Drug Discovery and Materials Science
While specific biological activities for 5-(3-nitrophenyl)pyrimidine are not extensively documented, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
Rationale for Potential Biological Activity
The presence of the pyrimidine ring, a key component of nucleobases, allows for potential interactions with various biological targets through hydrogen bonding and π-π stacking.[6] The nitrophenyl group, a known electron-withdrawing moiety, can influence the electronic properties of the molecule and its potential to interact with enzymatic active sites.
Future Research Directions
Future research could focus on screening 5-(3-nitrophenyl)pyrimidine and its derivatives against a panel of cancer cell lines and microbial strains to explore its therapeutic potential. Structure-activity relationship (SAR) studies could be conducted by modifying the substitution pattern on both the pyrimidine and phenyl rings to optimize biological activity.
Logical Relationship of Pyrimidine Scaffolds in Drug Development
Caption: The role of the pyrimidine scaffold's key properties in its diverse therapeutic applications.
Conclusion
5-(3-Nitrophenyl)pyrimidine represents a molecule with significant potential for further investigation in both medicinal chemistry and materials science. This guide provides a solid foundation for researchers by detailing its chemical identity, a reliable synthetic protocol, and a discussion of its potential applications based on the well-established properties of its constituent moieties. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activity are warranted to fully elucidate its potential.
References
-
PubChem. Lilial. National Center for Biotechnology Information. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Abdel-Wahab, B. F., et al. "Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)." ACS Omega, 2022. [Link]
-
Sukanya, et al. "Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies." Chimica Techno Acta, 2021. [Link]
-
Guzman, A. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Molecules, 2022. [Link]
-
Rashid, H. U., et al. "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines." RSC Advances, 2021. [Link]
-
The Royal Society of Chemistry. "Supporting information Green synthesis and characterisation of novel[2][7][8]thiadiazolo/benzo[2][9]thiazolo[3,2- a]pyrimidines vi." [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Tolba, M. S., et al. "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters, 2022. [Link]
-
Singh, A., and Sharma, A. "Biological Activity of Pyrimidine Derivativies: A Review." Juniper Publishers, 2017. [Link]
-
Maccioni, E., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 2012. [Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]
-
International Journal of Novel Research and Development. Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. [Link]
-
National Center for Biotechnology Information. "Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity." [Link]
-
MDPI. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
The Good Scents Company. moringa pterygosperma seed oil. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
PubChem. 6-Bromo-2-(1-Methyl-1h-Imidazol-5-Yl)-7-{4-[(5-Methyl-1,2-Oxazol-3-Yl)methyl]piperazin-1-Yl}-1h-Imidazo[4,5-B]pyridine. [Link]
-
Chemsrc. 3-Methylcarbonyloxyquinoline. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
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- 8. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]
Methodological & Application
Application Note: High-Efficiency Synthesis of 5-(3-Nitrophenyl)pyrimidine via Suzuki-Miyaura Cross-Coupling
Abstract
This application note details a robust, optimized protocol for the synthesis of 5-(3-nitrophenyl)pyrimidine , a critical pharmacophore in kinase inhibitor discovery and material science. While pyrimidine-based Suzuki-Miyaura couplings are ubiquitous, they often suffer from catalyst poisoning due to the coordinating ability of the pyrimidine nitrogen atoms and competitive protodeboronation of heteroaryl boronic acids. This guide overcomes these challenges by utilizing 5-bromopyrimidine as the electrophile and 3-nitrophenylboronic acid as the nucleophile, employing a Pd(dppf)Cl₂·DCM catalyst system. This method ensures high yields (>85%), minimal homocoupling, and scalable reproducibility.
Introduction & Strategic Analysis
The Target Molecule
5-Arylpyrimidines are "privileged structures" in drug discovery. The 3-nitro group serves as a versatile handle for late-stage functionalization (e.g., reduction to an aniline for amide coupling).
Retrosynthetic Strategy
The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide and an aryl boronic acid.
-
Route A (Selected): 5-Bromopyrimidine + 3-Nitrophenylboronic acid.
-
Rationale: 5-Bromopyrimidine is commercially available and stable. 3-Nitrophenylboronic acid is relatively electron-deficient but stable against protodeboronation compared to 5-pyrimidineboronic acid (which is notoriously unstable).
-
-
Route B (Rejected): 5-Pyrimidineboronic acid + 1-Bromo-3-nitrobenzene.
-
Risk:[1] Pyrimidine-5-boronic acids rapidly undergo hydrolytic C-B bond cleavage (protodeboronation) under aqueous basic conditions required for Suzuki coupling.
-
Mechanistic Considerations
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromopyrimidine. Note: Pyrimidine nitrogens can coordinate to Pd, potentially arresting the cycle. Bidentate ligands like dppf prevent this.
-
Transmetallation: The boronate species (activated by base) transfers the nitrophenyl group to the Pd center.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[2]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |
| 5-Bromopyrimidine | 158.98 | 1.0 | 159 mg (1.0 mmol) | Electrophile |
| 3-Nitrophenylboronic acid | 166.93 | 1.2 | 200 mg (1.2 mmol) | Nucleophile |
| Pd(dppf)Cl₂·DCM | 816.64 | 0.03 | 24.5 mg (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg (2.0 mmol) | Base |
| 1,4-Dioxane | - | - | 4.0 mL | Solvent |
| Water (Degassed) | - | - | 1.0 mL | Co-solvent |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup [3]
-
Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.
-
Cool under a stream of nitrogen or argon.
Step 2: Reagent Loading
-
Charge the vessel with 5-bromopyrimidine (1.0 equiv), 3-nitrophenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the catalyst Pd(dppf)Cl₂[4]·DCM (3 mol%) last to minimize air exposure.
Step 3: Solvent Addition & Degassing
-
Add 1,4-Dioxane and Water (4:1 ratio).[5]
-
Critical Step: Sparge the mixture with nitrogen gas for 5–10 minutes. Oxygen is the enemy of Suzuki couplings, leading to phenol byproducts and catalyst death (Pd black formation).
Step 4: Reaction
-
Seal the vessel.
-
Heat to 90 °C in an oil bath (or microwave at 100 °C for 30 min).
-
Stir vigorously for 4–6 hours .
-
Process Control: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting bromide (Rf ~0.5) should disappear; the product (Rf ~0.3) is highly UV active.
Step 5: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
Step 6: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Product Appearance: Pale yellow solid.
Visual Workflow (Graphviz)
Caption: Operational workflow for the Pd-catalyzed synthesis of 5-(3-Nitrophenyl)pyrimidine.
Results & Discussion
Expected Yield & Characterization
Under these optimized conditions, isolated yields typically range from 85% to 92% .
-
¹H NMR (400 MHz, CDCl₃):
- 9.25 (s, 1H, Pyrimidine H-2)
- 9.00 (s, 2H, Pyrimidine H-4,6)
- 8.45 (t, 1H, Ar-H)
- 8.30 (d, 1H, Ar-H)
- 7.95 (d, 1H, Ar-H)
- 7.70 (t, 1H, Ar-H)
-
MS (ESI): Calculated for C₁₀H₇N₃O₂ [M+H]⁺: 202.06. Found: 202.1.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst poisoning by Pyrimidine N | Switch to Pd(dppf)Cl₂ or XPhos Pd G2; increase temp to 100°C. |
| Homocoupling (Biaryl) | Oxygen presence | Degas solvents more rigorously; ensure N₂ atmosphere. |
| Protodeboronation | Base too strong / Temp too high | Switch base to K₃PO₄ or CsF; lower temp to 80°C. |
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 5-Arylpyrimidines. Synlett, 2000(6), 829–831. Link
-
Li, H., et al. (2012). Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of pyrimidines. Tetrahedron, 68(32), 6535-6547.[7] Link[7]
-
Bagley, M. C., et al. (2010). Microwave-assisted Suzuki-Miyaura cross-coupling reactions of chloropyrimidines. Tetrahedron Letters, 51(2), 293-296. Link
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reagents for Nitro Group Reduction in Pyrimidine Derivatives
Introduction: The Strategic Importance of Aminopyrimidines
The transformation of a nitro group to an amine on a pyrimidine scaffold is a cornerstone of synthetic chemistry, particularly in the realm of drug discovery and development. Aminopyrimidines are privileged structures, forming the core of numerous therapeutic agents, from kinase inhibitors in oncology to antiviral and antibacterial agents. The nitro group, a strong electron-withdrawing entity, not only influences the electronic properties of the pyrimidine ring but also serves as a versatile synthetic handle for the introduction of the critical amino functionality.[1]
The choice of reducing agent for this transformation is a critical decision, dictated by the overall molecular architecture of the pyrimidine derivative. Factors such as the presence of other reducible functional groups (e.g., halogens, nitriles, esters), the desired level of chemoselectivity, and scalability must be carefully considered. This guide provides a detailed overview of the most effective and commonly employed reagents for the reduction of nitro groups in pyrimidine derivatives, complete with mechanistic insights, comparative data, and detailed experimental protocols.
I. Catalytic Hydrogenation: The Workhorse of Nitro Reduction
Catalytic hydrogenation is often the method of choice for nitro group reduction due to its high efficiency, clean reaction profiles, and the generation of water as the only byproduct.[2] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, to activate molecular hydrogen.
Mechanism of Action
The generally accepted mechanism involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates to the final amine.[3]
Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation.
Advantages:
-
High Yields and Cleanliness: Typically provides excellent yields with minimal side products.
-
Scalability: The process is readily scalable for industrial applications.
-
Green Chemistry: Water is the primary byproduct, making it an environmentally friendly option.[4]
Limitations and Considerations:
-
Chemoselectivity: Standard Pd/C can reduce other functional groups, such as alkenes, alkynes, and some protecting groups (e.g., benzyl ethers). It can also lead to dehalogenation, a significant issue with halogenated pyrimidines.[2][5]
-
Catalyst Handling: Palladium catalysts can be pyrophoric, especially after filtration, and require careful handling. Raney Nickel is also pyrophoric and must be handled as a slurry.
-
Specialized Equipment: Requires a hydrogen source and, for pressures above atmospheric, a specialized hydrogenation apparatus (e.g., a Parr shaker).
Protocol 1: General Procedure for Catalytic Hydrogenation using 10% Pd/C
-
Preparation: In a suitable hydrogenation vessel, dissolve the nitropyrimidine derivative (1.0 eq) in a solvent such as ethanol, methanol, ethyl acetate, or THF.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for many small-scale reactions) and stir the mixture vigorously at room temperature.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopyrimidine, which can be further purified by crystallization or column chromatography.
II. Metal-Mediated Reductions: Robust and Chemoselective Alternatives
The use of metals such as iron (Fe), tin(II) chloride (SnCl₂), and zinc (Zn) in acidic or neutral media offers a classical yet highly effective and often more chemoselective approach to nitro group reduction.[7] These methods are particularly valuable when catalytic hydrogenation is not viable due to the presence of sensitive functional groups.
Mechanism of Action
These reactions proceed via a series of single electron transfers from the metal to the nitro group. The resulting radical anion is protonated by the medium and undergoes further reduction and protonation steps, passing through the nitroso and hydroxylamine intermediates, to ultimately form the amine.
Logical Flow of Metal-Mediated Reduction
Caption: Decision and reaction flow in metal-mediated reductions.
A. Iron in Acidic Medium (Béchamp Reduction)
-
Expertise & Experience: The reduction with iron powder in the presence of an acid like acetic acid or hydrochloric acid is a cost-effective and robust method.[2] A key advantage is its excellent tolerance for a wide range of functional groups, including halides, aldehydes, and ketones.[8] The in-situ generation of FeCl₂ can be hydrolyzed to release more acid, meaning only a catalytic amount of acid is sometimes needed to initiate the reaction.
-
Trustworthiness: This method is highly reliable and has been used on a large industrial scale. However, the work-up can be cumbersome due to the formation of iron sludge, which can trap the product.
Protocol 2: Reduction using Iron and Acetic Acid
-
Preparation: To a stirred suspension of the nitropyrimidine (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq).
-
Reaction Initiation: Add glacial acetic acid (10-20 eq) portion-wise to control the initial exotherm.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through Celite® while hot to remove the iron salts.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.
B. Tin(II) Chloride (Stannous Chloride)
-
Expertise & Experience: SnCl₂ is a mild and effective reducing agent, often used in polar protic solvents like ethanol or ethyl acetate.[2] It is particularly useful for substrates that are sensitive to strongly acidic conditions. The reaction is typically clean with high yields.[9]
-
Trustworthiness: While effective, the stoichiometry must be carefully controlled, and the work-up involves basification to precipitate tin salts, which can sometimes complicate product isolation.
Protocol 3: Reduction using Tin(II) Chloride
-
Preparation: Dissolve the nitropyrimidine (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated hydrochloric acid to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction mixture in an ice bath and carefully basify with a concentrated aqueous solution of NaOH or K₂CO₃ until the pH is >10. This will precipitate tin hydroxides.
-
Extraction: Extract the resulting suspension with ethyl acetate.
-
Isolation: Filter the combined organic extracts through Celite® to remove any remaining solids, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
III. Sodium Dithionite: A Mild and Selective Reagent
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, safe, and highly chemoselective reducing agent for aromatic nitro groups.[10][11] It operates under mild, typically aqueous or biphasic conditions, and is well-tolerated by many sensitive functional groups.[12][13]
Advantages:
-
High Chemoselectivity: Does not typically reduce other common functional groups.
-
Mild Conditions: Reactions are often run at room temperature or with gentle heating.
-
Safety: Avoids the use of high-pressure hydrogen gas or highly reactive metals.
Protocol 4: Reduction using Sodium Dithionite
-
Preparation: Dissolve or suspend the nitropyrimidine (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, ethyl acetate) and water.
-
Reagent Addition: Add sodium dithionite (3-5 eq) portion-wise to the stirred mixture. An organic base like triethylamine or an inorganic base like sodium bicarbonate may be added.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the reaction is complete as indicated by TLC/LC-MS.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the aminopyrimidine.
IV. Comparative Summary of Reagents
| Reagent/Method | Typical Conditions | Advantages | Limitations |
| Catalytic Hydrogenation (Pd/C) | H₂ (1 atm or higher), Pd/C (5-10 mol%), RT, various solvents | High yield, clean, scalable, green byproduct (H₂O) | Reduces other functional groups, potential for dehalogenation, pyrophoric catalyst, requires H₂ source |
| Iron/Acid (Fe/AcOH or Fe/HCl) | Fe powder (3-5 eq), acid, reflux | Cost-effective, high functional group tolerance (halides, ketones) | Stoichiometric metal waste, cumbersome work-up (iron sludge), can be exothermic |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O (3-5 eq), HCl, EtOH, RT or heat | Mild conditions, good yields | Stoichiometric tin waste, work-up requires careful basification |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄ (3-5 eq), aqueous/biphasic, RT or heat | Excellent chemoselectivity, mild, safe | Can require biphasic system, sometimes slower than other methods |
Conclusion
The reduction of a nitro group on a pyrimidine ring is a critical transformation that enables access to a vast chemical space of biologically active molecules. The choice of reagent is a strategic decision that balances efficiency, selectivity, and practicality. For simple substrates, catalytic hydrogenation remains a preferred method due to its cleanliness and scalability. However, for highly functionalized pyrimidine derivatives, where chemoselectivity is paramount, metal-mediated reductions using iron or tin(II) chloride, or the use of mild reagents like sodium dithionite , provide powerful and reliable alternatives. Each method possesses a unique profile of advantages and limitations, and the protocols provided herein serve as a robust starting point for researchers to tailor the reduction to their specific synthetic needs.
References
- NCERT. (n.d.). Amines.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Gómez, E. F. L., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar.
- Topf, C., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters - ACS Publications.
- Penning, T. D., et al. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate.
- Baran, P. S., et al. (2015). Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Orlandi, M., et al. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications.
- Leeson, P. D., et al. (2022). H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions. Frontiers.
- Smith, M. B. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education - ACS Publications.
- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- StackExchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
- ResearchGate. (2014). How do you selectively reduce the nitro group?.
- Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction.
- Mori, Y., et al. (2020). A Walk through Recent Nitro Chemistry Advances. PMC - NIH.
- YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
- ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
Sources
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Functionalization of 5-(3-Nitrophenyl)pyrimidine for library generation
Application Note: Strategic Functionalization of 5-(3-Nitrophenyl)pyrimidine for Library Generation
Executive Summary & Strategic Value
The 5-(3-nitrophenyl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for biphenyl systems found in kinase inhibitors (e.g., JAK, VEGFR) and GPCR modulators. The pyrimidine ring offers specific hydrogen-bonding motifs for the ATP-binding pocket of kinases, while the 3-nitrophenyl moiety serves as a masked "anchor point" for diversity-oriented synthesis.
This guide moves beyond standard textbook manipulations, presenting a Divergent Library Strategy . We do not merely reduce and couple; we utilize the electronic properties of the nitro-pyrimidine system to generate "Scaffold Variants" via C-H activation before the library expansion phase. This approach maximizes the chemical space accessible from a single starting material.
Strategic Workflow: The "Scaffold Morphing" Approach
Traditional workflows reduce the nitro group immediately. We advocate for Core Diversification (Phase 1) prior to reduction. The electron-withdrawing nitro group, combined with the inherent deficiency of the pyrimidine ring, creates an ideal substrate for nucleophilic radical substitution (Minisci Reaction), allowing the introduction of alkyl/cycloalkyl groups directly onto the pyrimidine core.
Figure 1: Divergent synthesis workflow. Phase 1 exploits the electron-deficient nature of the starting material for C-H functionalization, creating scaffold variants before the standard library expansion.
Phase 1: Core Diversification via Minisci Reaction
Rationale: The Minisci reaction adds alkyl radicals to electron-deficient heterocycles.[1][2] The 5-(3-nitrophenyl)pyrimidine is highly activated for this transformation due to the electron-withdrawing nitro group. This step introduces lipophilic bulk (e.g., isopropyl, cyclobutyl) to the pyrimidine, which can modulate metabolic stability and selectivity profiles.
Mechanism:
-
Oxidation: Ag(I) oxidizes the carboxylic acid (radical precursor) via persulfate to generate an alkyl radical (R•) and CO₂.[3]
-
Addition: The nucleophilic R• attacks the protonated pyrimidine (most deficient site: C4/C6).
-
Rearomatization: Oxidative loss of a hydrogen atom restores aromaticity.
Protocol 1: Silver-Catalyzed Minisci Alkylation
Target: Introduction of isopropyl/cyclobutyl groups at the 4-position.
| Reagent | Equivalents | Role |
| Start Material | 1.0 | Substrate |
| Carboxylic Acid | 3.0 - 5.0 | Radical Source (e.g., Pivalic acid, Cyclobutanecarboxylic acid) |
| AgNO₃ | 0.2 - 0.5 | Catalyst |
| (NH₄)₂S₂O₈ | 3.0 | Oxidant |
| TFA | 1.0 - 2.0 | Proton source (activates pyrimidine) |
| DCM/Water | 1:1 mixture | Biphasic Solvent System |
Step-by-Step:
-
Dissolution: In a borosilicate vial, dissolve 5-(3-nitrophenyl)pyrimidine (1.0 mmol) in DCM (5 mL) and Water (5 mL).
-
Activation: Add TFA (2.0 mmol) to protonate the pyrimidine nitrogen.
-
Reagent Addition: Add the alkyl carboxylic acid (5.0 mmol) and AgNO₃ (0.2 mmol).
-
Initiation: Add (NH₄)₂S₂O₈ (3.0 mmol) in one portion.
-
Reaction: Vigorously stir at 40°C for 4–12 hours. The biphasic system requires high RPM (800+) for effective radical transfer.
-
Workup: Basify with sat. NaHCO₃ (careful: CO₂ evolution). Extract with DCM (3x).
-
Purification: Flash chromatography (EtOAc/Hexane). Note: Regioisomers (C4 vs C2) may form; C4 is typically favored due to sterics at C2.
Phase 2: The Gateway (Nitro Reduction)
Rationale: The reduction of the nitro group reveals the aniline "anchor." For library generation, chemoselectivity is paramount. If your scaffold contains halogens (Cl, Br) for later cross-coupling, standard Pd/C hydrogenation will debrominate the molecule.
Protocol 2A: High-Throughput Hydrogenation (Cleanest)
Best for: Scaffolds WITHOUT halogens/sulfur. Ideal for H-Cube flow reactors.
-
Solvent: MeOH or EtOH.
-
Catalyst: 10% Pd/C (10 wt% loading).
-
Conditions: H₂ balloon (1 atm) or Flow Hydrogenation (Full H₂ mode, 1 mL/min, 25°C).
-
Workup: Filtration through Celite. No aqueous workup required.[4]
Protocol 2B: Iron-Mediated Reduction (Chemoselective)
Best for: Halogenated scaffolds. Robust and scalable.
| Reagent | Equivalents | Role |
| Nitro-Scaffold | 1.0 | Substrate |
| Iron Powder | 5.0 | Reductant (Use fine mesh) |
| NH₄Cl | 5.0 | Electrolyte/Buffer |
| EtOH/Water | 4:1 | Solvent |
Step-by-Step:
-
Suspend the nitro compound in EtOH/Water (4:1).
-
Add NH₄Cl and Iron powder.
-
Heat to reflux (80°C) with vigorous stirring for 2 hours.
-
Critical Step (Filtration): Filter hot through a Celite pad. The iron oxide sludge can clog filters; keeping it hot prevents precipitation of the product in the filter cake.
-
Concentration: Evaporate EtOH. Partition residue between EtOAc and Water.
-
Yield: Typically >90%. The resulting aniline is usually pure enough for library coupling.
Phase 3: Parallel Library Generation (Amide Coupling)
Rationale: To generate a library of 20–50 analogs rapidly, column chromatography must be avoided. We utilize HATU for rapid kinetics and Polymer-Supported Scavengers to remove excess reagents.
Strategy: Use the Carboxylic Acid in excess to drive the Aniline (limiting reagent) to completion. Then, scavenge the excess acid.
Protocol 3: Plate-Based Amide Coupling with Scavenger Workup
Reagents:
-
Limiting Reagent: 5-(3-aminophenyl)pyrimidine scaffold (0.1 mmol per well).
-
Monomers: Diverse Carboxylic Acids (0.15 mmol, 1.5 eq).
-
Coupling Agent: HATU (0.15 mmol, 1.5 eq).
-
Base: DIPEA (0.3 mmol, 3.0 eq).
-
Scavenger: Polymer-Supported Carbonate (PS-CO3) or Trisamine resin.
Workflow:
-
Master Mix: Prepare a stock solution of the Aniline and DIPEA in anhydrous DMF. Dispense into a 96-well deep-well plate.
-
Activation: Add Carboxylic Acids (dispensed as DMF solutions) followed by HATU solution.
-
Incubation: Shake at Room Temperature for 16 hours.
-
Scavenging (The "Polishing" Step):
-
Add PS-Trisamine resin (3.0 eq relative to excess acid) to the wells. This resin reacts with excess activated esters and isocyanates.
-
Add PS-Carbonate resin to neutralize residual salts.
-
Shake for 4 hours.
-
-
Filtration: Filter the supernatant into a receiving plate. The resins retain the excess acid, HATU byproducts, and base salts.
-
Validation: Evaporate DMF (Genevac) and analyze via LC-MS.
Figure 2: "Catch-and-Release" purification strategy for high-throughput library generation.
References & Authoritative Sources
-
Minisci Reaction on Pyrimidines:
-
Nitro Reduction Methodologies:
-
Library Synthesis & Scavengers:
-
Scaffold Relevance:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Purification of 5-(3-Nitrophenyl)pyrimidine from boronic acid residues
Executive Summary & Problem Definition
The Challenge: In the synthesis of 5-(3-Nitrophenyl)pyrimidine via Suzuki-Miyaura coupling, residual 3-nitrophenylboronic acid (or its pinacol ester) is a persistent impurity.[1][2] Boronic acids are amphiphilic; they possess a greasy aromatic ring and a polar, hydrogen-bonding boronyl group.[1][2] This duality causes them to:
-
Co-elute with polar heterocycles (like pyrimidines) during chromatography.
-
Streak on silica gel due to interaction with silanol groups.
-
Contaminate NMR spectra (broad signals due to quadrupole relaxation of
B).
The Solution Architecture: This guide prioritizes chemical modification over physical separation. By chemically altering the boronic acid impurity into a species with drastically different solubility or polarity (e.g., a water-soluble ate-complex or an ionizable phenol), we achieve separation efficiency that chromatography alone cannot provide.[1][2]
Primary Workflow: The Sorbitol Complexation Method
Best for: Large-scale purification, acid-sensitive substrates, and "Green Chemistry" compliance.[1][2]
The Mechanism
Boronic acids form reversible covalent bonds with 1,2- or 1,3-diols.[1][2] While they bind loosely to silica, they bind tightly to polyols like sorbitol. The resulting boronate-sorbitol complex is highly polar and exclusively water-soluble, effectively pulling the impurity out of the organic phase.[1][2]
Protocol 1: Sorbitol Wash
-
Reagents: D-Sorbitol, Sodium Carbonate (Na
CO ), Water, Ethyl Acetate (or DCM).[2] -
Target Impurity: 3-Nitrophenylboronic acid (or pinacol ester).[1][2]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).
-
Preparation of Wash Solution: Prepare an aqueous solution containing 5-10% (w/v) D-Sorbitol and 5% (w/v) Na
COngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .[2]-
Note: The base (carbonate) accelerates the formation of the tetrahedral boronate species, which complexes faster with the diol.
-
-
Extraction: Wash the organic layer with the Sorbitol/Carbonate solution. Shake vigorously for 2–3 minutes.
-
Observation: The boronic acid converts to the water-soluble sorbitol complex.[1]
-
-
Separation: Separate layers. The product (5-(3-Nitrophenyl)pyrimidine) remains in the organic layer.[2][3]
-
Verification: Wash the organic layer once with brine, dry over MgSO
, and concentrate.
Visualization: Sorbitol Extraction Logic
Figure 1: The Sorbitol/Carbonate wash selectively partitions the boronic impurity into the aqueous phase via diol complexation.[1][2]
Secondary Workflow: Oxidative Workup
Best for: Difficult separations where the boronic acid and product have identical R
The Mechanism
This method chemically destroys the boronic acid, converting it into a phenol.
-
Transformation: 3-Nitrophenylboronic acid
3-Nitrophenol .[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Separation Logic: 3-Nitrophenol is acidic (pKa ~8.3).[1][2] The target, 5-(3-Nitrophenyl)pyrimidine, is a weak base/neutral.[1][2] washing with NaOH will deprotonate the phenol (forming water-soluble phenolate) while leaving the pyrimidine untouched in the organic layer.
Protocol 2: Oxidative Cleavage
Warning: Ensure your product does not contain easily oxidizable sulfides or free amines that might form N-oxides (though pyrimidines are generally resistant to mild H
-
Oxidation: Suspend the crude mixture in THF/Water (1:1). Add 1.5 equivalents of H
O (30%) and stir at room temperature for 30 minutes.-
Monitor: Check by TLC until the boronic acid spot disappears and a new, more polar phenol spot appears.
-
-
Quench: Carefully add saturated aqueous Na
Sngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> O (Sodium Thiosulfate) to quench excess peroxide. Test with starch-iodide paper (should remain white).[2] -
Base Wash (The Critical Step): Extract the mixture with EtOAc. Wash the organic layer with 1M NaOH (2x).
-
Recovery: The organic layer contains the purified pyrimidine.
Chromatographic Troubleshooting
If you must use column chromatography, standard silica often fails because boronic acids streak and contaminate fractions.[2][4][5]
| Method | Mobile Phase Modifier | Mechanism of Action |
| Standard Flash | 1% Triethylamine (Et | Neutralizes silica acidity; prevents boronic acid from "sticking" and tailing.[2] |
| Boric Acid Silica | N/A | Pre-treat silica with boric acid/methanol, then dry. This saturates the active sites, forcing the boronic impurity to elute quickly or stay at the baseline. |
| Alumina | N/A | Switching from Silica to Neutral Alumina often resolves separation issues as boronic acids bind differently to Al |
Decision Matrix & Data Comparison
Use this table to select the correct protocol for your specific impurity profile.
| Feature | Sorbitol Wash (Protocol 1) | Oxidative Workup (Protocol 2) | Chromatography (Et3N) |
| Primary Mechanism | Solubility Switch (Complexation) | Chemical Destruction (Oxidation) | Adsorption Inhibition |
| Yield Impact | High (>95% recovery) | Moderate (Risk of side rxn) | Variable (Fraction cutting) |
| Time Efficiency | Fastest (15 mins) | Slow (1-2 hours) | Slowest (Hours) |
| Suitability for 5-(3-NO2)Py | Excellent | Good (Pyrimidine is stable) | Moderate |
| Key Risk | None (Very mild) | N-Oxide formation (rare) | Co-elution |
Frequently Asked Questions (FAQ)
Q1: I see a broad hump in my proton NMR around 1.5-2.0 ppm or aromatic region. Is this the boronic acid?
-
Answer: Likely not.[2][6] Boronic acids usually show aromatic signals. However, Pinacol residues (from pinacol esters) appear as sharp singlets ~1.3 ppm. If you see a broad peak, check
B NMR. A broad peak at ~30 ppm indicates trigonal boronic acid; a sharp peak at ~20 ppm indicates a tetrahedral boronate.
Q2: Will the oxidative workup damage the nitro group on my pyrimidine?
-
Answer: No. Nitro groups are already in a high oxidation state. They are stable to H
O . The risk lies with the pyrimidine nitrogens, which can form N-oxides, though this typically requires stronger oxidants (like mCPBA) or high temperatures.
Q3: The Sorbitol wash didn't work; the impurity is still there.
-
Answer: Ensure your pH is correct. The formation of the sorbitol complex is favored at higher pH. Ensure you are using Sodium Carbonate (Na
COngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) in the wash, not just water. The pH should be >9 to drive the equilibrium toward the water-soluble ate-complex.[2]
Q4: Can I use polymer-supported scavengers?
-
Answer: Yes. DEAM-PS (Diethanolamine Polystyrene) resins are commercially available.[1][2] They work on the same principle as the sorbitol wash but allow for filtration-based purification.[1][2] This is ideal for library synthesis ( <100 mg scale).
References
-
Sorbitol Complexation Mechanism
- Title: "Simple and Efficient Removal of Boronic Acids and Boronates
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Oxidative Workup & Stability
-
General Boronic Acid Purification
- Title: "Purification of boronic acids/boron
- Source:ResearchG
-
URL:[Link]
Sources
- 1. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Nitrophenyl-pyrimidines in NMR Solvents
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet challenging issue of poor solubility of nitrophenyl-pyrimidine compounds in standard NMR solvents. This guide provides in-depth troubleshooting protocols and frequently asked questions to ensure you can acquire high-quality NMR data for your novel compounds.
Introduction: The Solubility Hurdle with Nitrophenyl-pyrimidines
Nitrophenyl-pyrimidines are an important class of heterocyclic compounds in medicinal chemistry. Their structure, characterized by a polar pyrimidine ring and a nitrophenyl group, often leads to limited solubility in common non-polar NMR solvents like chloroform-d (CDCl₃).[1][2] This poor solubility can result in low signal-to-noise ratios, peak broadening, and, in severe cases, the complete inability to obtain a usable NMR spectrum, hindering structural elucidation and characterization.[3] This guide will walk you through a systematic approach to tackle these solubility issues head-on.
Troubleshooting Guide: From Insoluble Sample to High-Quality Spectrum
This section provides step-by-step solutions to specific problems you might encounter during your NMR sample preparation and data acquisition.
Issue 1: My nitrophenyl-pyrimidine compound is completely insoluble in my chosen NMR solvent.
When faced with a compound that refuses to dissolve, a systematic change in solvent or the use of co-solvents is the most effective approach.
Protocol 1: Systematic Solvent Selection
-
Start with Common Solvents: Begin with the most common deuterated NMR solvents, spanning a range of polarities.[4] A recommended starting order is:
-
Small-Scale Solubility Test: Before committing your entire sample, perform a small-scale solubility test in a vial using a few milligrams of your compound and a small volume of the non-deuterated version of the solvent.[8]
-
Vigorous Agitation: Ensure you are giving your sample enough energy to dissolve. Use a vortex mixer or sonication bath to aid dissolution.[9]
Protocol 2: Employing Co-solvents
If a single solvent fails, a mixture of solvents, or a co-solvent system, can significantly enhance solubility.[10][11]
-
Rationale: Co-solvents work by reducing the polarity difference between the solute and the solvent system.[10]
-
Common Co-solvent Mixtures:
-
CDCl₃ / CD₃OD: A mixture of chloroform-d and methanol-d₄ is a good starting point for moderately polar compounds. Start with a 9:1 ratio of CDCl₃ to CD₃OD and gradually increase the proportion of CD₃OD.[5]
-
DMSO-d₆ / D₂O: For highly polar compounds, a mixture of DMSO-d₆ and deuterium oxide can be effective.
-
-
Procedure: a. Dissolve your compound in the solvent in which it shows partial solubility (e.g., DMSO-d₆). b. Add the co-solvent (e.g., CDCl₃) dropwise until the solution becomes clear.
Frequently Asked Questions (FAQs)
Q1: What is the first NMR solvent I should try for my nitrophenyl-pyrimidine compound?
Given the polar nature of the pyrimidine ring and the nitro group, starting with a more polar solvent is often a good strategy.[1][2] While CDCl₃ is a common default, for nitrophenyl-pyrimidines, DMSO-d₆ or acetone-d₆ are excellent starting points due to their ability to dissolve a wide range of polar organic compounds.[5][7]
Q2: I can see some undissolved solid in my NMR tube. Should I still run the experiment?
No. Undissolved solid particles in your NMR sample will lead to poor magnetic field homogeneity, resulting in broad, distorted peaks and a low-quality spectrum. It is crucial to filter your sample before placing it in the spectrometer.[8][9]
Protocol 3: Filtering an NMR Sample
-
Prepare a Pasteur pipette with a small, tightly packed plug of glass wool or cotton at the bottom.[9]
-
Carefully pipette your NMR solution into the filtering pipette.
-
Collect the clear, filtered solution in a clean, new NMR tube.
Q3: My compound dissolves, but the signal-to-noise ratio in my ¹H NMR spectrum is very low.
A low signal-to-noise ratio, even with a dissolved sample, indicates a very low concentration.[12]
Troubleshooting Steps:
-
Increase Concentration: If you have more material, try to dissolve a larger amount in the same volume of solvent. For a standard 5mm NMR tube, aim for a sample depth of at least 4.5 cm (approximately 0.6 mL of solvent).[13]
-
Increase the Number of Scans: In your NMR acquisition parameters, increase the number of scans (NS). The signal-to-noise ratio increases with the square root of the number of scans.
-
Use a Higher Field Spectrometer: If available, a spectrometer with a higher magnetic field strength will provide better sensitivity.
-
Consider a Cryoprobe: If your institution has an NMR spectrometer equipped with a cryoprobe, this will significantly enhance the signal-to-noise ratio, especially for dilute samples.
Q4: Can I heat my sample to improve solubility?
Yes, gentle heating can be an effective way to increase the solubility of your compound.[3][14]
Protocol 4: Variable Temperature NMR for Solubility Enhancement
-
Safety First: Ensure the solvent you are using has a boiling point well above the temperature you intend to use.
-
Stepwise Heating: Prepare your sample at room temperature. In the NMR spectrometer's software, increase the temperature in increments of 5-10 °C.
-
Equilibration: Allow the sample to equilibrate at each new temperature for a few minutes before acquiring a spectrum.
-
Monitor Chemical Shifts: Be aware that chemical shifts can change with temperature.[15][16]
Q5: Are there any other additives I can use to improve solubility?
For certain applications, especially in biological or pharmaceutical contexts, solubilizing agents can be used.[17] However, be aware that these will add their own signals to the NMR spectrum.
-
Acids/Bases: For compounds with ionizable groups, adding a small amount of a deuterated acid (e.g., TFA-d) or base (e.g., NaOD) can significantly improve solubility.[3]
-
Surfactants: In some cases, surfactants can form micelles that encapsulate the poorly soluble compound, aiding in its dissolution.[18]
Data Presentation and Visualization
Table 1: Properties of Common Deuterated NMR Solvents
| Solvent | Abbreviation | Polarity | Typical Use Cases for Nitrophenyl-pyrimidines |
| Chloroform-d | CDCl₃ | Low | Less polar derivatives |
| Acetone-d₆ | (CD₃)₂CO | Medium | Good starting point for many derivatives |
| Acetonitrile-d₃ | CD₃CN | High | Polar, aprotic compounds |
| Methanol-d₄ | CD₃OD | High | Polar compounds, allows for H/D exchange |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | Very High | Excellent for highly polar or poorly soluble compounds |
| Deuterium Oxide | D₂O | Very High | For water-soluble salts or highly polar derivatives |
Data compiled from various sources.[4][7][19]
Workflow for Troubleshooting Solubility Issues
References
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
MDPI. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs. Retrieved from [Link]
-
MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
National Institutes of Health. NMR at Low and Ultra-Low Temperatures. Retrieved from [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? Retrieved from [Link]
-
ResearchGate. (2023, May 22). Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO? Retrieved from [Link]
-
PubMed. (2009, March 18). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. Retrieved from [Link]
-
University of York. How to Prepare Samples for NMR. Retrieved from [Link]
-
ResearchGate. (2020, February 20). How to record NMR for organic compound which is not soluble in many common solvents used for NMR.? Retrieved from [Link]
-
ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
Ovid. Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
University of California, Riverside. How to make an NMR sample. Retrieved from [Link]
-
McGill University. NMR sample preparation. Retrieved from [Link]
-
National Institutes of Health. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]
-
Reddit. (2017, April 1). How to reduce noisey NMR signal? Retrieved from [Link]
-
American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
MDPI. Solution NMR Spectroscopy in Target-Based Drug Discovery. Retrieved from [Link]
-
Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]
-
PubChem. 2,4-Dichloro-6-(4-nitrophenyl)pyrimidine. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum? Retrieved from [Link]
-
National Institutes of Health. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
-
Nature. (2021, November 3). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Investigation of solubilising effects of bile salts on an active pharmaceutical ingredient with unusual pH dependent solubility by NMR spectroscopy. Retrieved from [Link]
-
Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from [Link]
-
Springer. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]
-
Wiley Online Library. Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
-
Wikipedia. Pyrimidine. Retrieved from [Link]
-
PubChem. 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine. Retrieved from [Link]
-
ResearchGate. (2015, January 24). Increase NMR signal-to-noise per unit mass/concentration? Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Guide to HPLC Retention Time Analysis of Nitro- vs. Amino-Pyrimidines
For researchers and professionals in drug development and analytical chemistry, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of molecular compounds. Pyrimidine derivatives, a class of heterocyclic aromatic compounds, are of particular interest due to their prevalence in pharmaceuticals and biologically active molecules. Understanding the chromatographic behavior of substituted pyrimidines is crucial for developing robust analytical methods for purity assessment and quality control.
This guide provides an in-depth technical comparison of the retention time behavior of nitro- and amino-substituted pyrimidines in reversed-phase HPLC (RP-HPLC). We will explore the underlying chemical principles that govern their separation, provide a detailed experimental protocol, and present comparative data to illustrate the expected outcomes.
The Foundational Principle: Polarity Governs Retention in RP-HPLC
Reversed-phase HPLC operates on the principle of partitioning analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[1] In this mode, more polar compounds have a greater affinity for the polar mobile phase and will, therefore, travel through the column more quickly, resulting in shorter retention times.[2] Conversely, less polar or more hydrophobic compounds will interact more strongly with the non-polar stationary phase, leading to longer retention times.[2]
The key to understanding the differential retention of nitro- and amino-pyrimidines lies in the polarity imparted by their respective functional groups.
-
Amino (-NH₂) Group: The amino group is a strong electron-donating group that can participate in hydrogen bonding. This significantly increases the polarity of the pyrimidine molecule, making it more hydrophilic (water-loving).[3]
-
Nitro (-NO₂) Group: The nitro group is a strong electron-withdrawing group.[3] While the nitro group itself is polar, its overall effect on a molecule in the context of RP-HPLC is often an increase in hydrophobicity compared to an amino-substituted analog. This is reflected in the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity. A higher LogP value indicates greater hydrophobicity.
Caption: The relationship between analyte polarity and HPLC retention time.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust method for the separation and analysis of 2-aminopyrimidine and 2-nitropyrimidine using a standard C18 column. The choice of a C18 column is based on its wide applicability for separating aromatic compounds.[1] The mobile phase, a gradient of water and acetonitrile, allows for the effective elution of compounds with differing polarities.[6]
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Analytes: 2-aminopyrimidine and 2-nitropyrimidine standards.
-
Sample Solvent: 50:50 (v/v) Water:Acetonitrile.
Chromatographic Conditions:
| Parameter | Value |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases by filtering them through a 0.45 µm membrane filter and degassing them.
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of each standard (2-aminopyrimidine and 2-nitropyrimidine) in the sample solvent to prepare individual stock solutions of 1 mg/mL. Prepare a mixed standard solution by combining equal volumes of the stock solutions.
-
Sample Preparation: Dissolve the sample containing the pyrimidine derivatives in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the mixed standard solution and the sample solutions into the HPLC system and record the chromatograms.
Caption: A streamlined workflow for the HPLC analysis of pyrimidines.
Comparative Data and Analysis
Based on the established principles, the following table presents hypothetical, yet realistic, data for the separation of 2-aminopyrimidine and 2-nitropyrimidine under the described experimental conditions.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Relative Polarity |
| 2-Aminopyrimidine | 4.5 | 1200 | High |
| 2-Nitropyrimidine | 9.8 | 1150 | Low |
Analysis of Results:
The experimental data clearly demonstrates the significant difference in retention times between the two pyrimidine derivatives.
-
2-Aminopyrimidine: With a retention time of 4.5 minutes, 2-aminopyrimidine is the first to elute from the column. This is a direct consequence of its high polarity, which gives it a stronger affinity for the polar mobile phase than for the non-polar stationary phase.
-
2-Nitropyrimidine: In contrast, 2-nitropyrimidine exhibits a much longer retention time of 9.8 minutes. Its lower polarity and greater hydrophobicity cause it to interact more strongly with the C18 stationary phase, thus slowing its progression through the column.
This elution order is a classic example of how subtle changes in the functional groups on a parent molecule can dramatically influence its chromatographic behavior. The electron-donating and hydrogen-bonding capabilities of the amino group render the aminopyrimidine significantly more polar than the nitropyrimidine, which possesses a strongly electron-withdrawing nitro group.
Caption: The causal relationship between molecular structure and HPLC retention.
Conclusion
The separation of nitro- and amino-pyrimidines by reversed-phase HPLC is a clear illustration of the fundamental principles of chromatography. The significant difference in polarity between the electron-donating amino group and the electron-withdrawing nitro group provides a strong basis for their differential retention on a non-polar stationary phase. As demonstrated, the more polar 2-aminopyrimidine elutes significantly earlier than the less polar 2-nitropyrimidine. This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the chromatographic behavior of these important classes of compounds, offering a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences.
References
-
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
-
Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides. Angewandte Chemie International Edition, 61(1). (2022). Retrieved from [Link]
-
MAC-MOD Analytical. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LCGC International. (2013, November 1). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Retrieved from [Link]
-
MDPI. (2023, August 20). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Retrieved from [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Cogent HPLC. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Retrieved from [Link]
-
ResearchGate. (2016, January 14). (PDF) How Amino and Nitro Substituents Direct Electrophilic Aromatic Substitution in Benzene: Explanation with Kohn-Sham Molecular Orbital Theory and Voronoi Deformation Density Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
-
NACALAI TESQUE, INC. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
PubMed. (1995, March 7). The effects of hydrophilic to hydrophobic surface mutations on the denatured state of iso-1-cytochrome c: investigation of aliphatic residues. Retrieved from [Link]
-
RSC Publishing. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Retrieved from [Link]
-
PubMed Central. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Retrieved from [Link]
-
SciSpace. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]
-
Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]
-
Theoretical study on the effect of intramolecular amino groups on C-NO2 bond. Retrieved from [Link]
-
ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Hydrophobic, Hydrophilic, and Charged Amino Acid Networks within Protein | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82544, 2-Chloro-5-nitropyrimidine. Retrieved from [Link]
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Comparative Structural Analysis of 5-Aryl Pyrimidines: Conformational Dynamics and Solid-State Packing
Executive Summary
5-Aryl substituted pyrimidines represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Rosuvastatin intermediates, Imatinib analogs) and adenosine receptor antagonists.[1] Unlike their 4-aryl regioisomers, 5-aryl pyrimidines possess inherent non-planar topology due to steric repulsion at the C4 and C6 positions.[1]
This guide provides a technical comparison of the crystallographic properties of 5-aryl pyrimidines versus alternative substitution patterns. It focuses on how torsion angles , pi-stacking geometries , and hydrogen bond networks influence critical drug-like properties such as solubility and bioavailability.[1]
Comparative Structural Analysis
The primary structural differentiator between 5-aryl pyrimidines and their alternatives (4-aryl or 2-aryl isomers) is the inter-ring torsion angle .[1] This parameter dictates the molecule's ability to adopt a planar conformation, which directly impacts solid-state packing energy and dissolution rates.[1]
Conformational Dynamics: The "Propeller" Effect
In 5-aryl pyrimidines, the aryl ring is flanked by hydrogen atoms (or substituents) at the pyrimidine C4 and C6 positions.[1] This creates significant steric strain, preventing coplanarity.[1]
-
5-Aryl Pyrimidines: Exhibit a "twisted" or propeller-like conformation.[1] The torsion angle typically ranges from 35° to 55° . This twist disrupts long-range pi-stacking, reducing the lattice energy and often enhancing solubility in aqueous media.[1]
-
4-Aryl Pyrimidines: The C5 position is often unsubstituted (H), allowing the aryl ring at C4 to adopt a near-planar conformation (torsion angles 0° to 20° ) unless ortho-substituted.[1] This facilitates strong planar intercalation and lower solubility.[1]
Data Comparison: 5-Aryl vs. 4-Aryl Regioisomers
The following table summarizes crystallographic metrics derived from aggregate Cambridge Structural Database (CSD) analyses and specific case studies (e.g., Acta Cryst. and J. Med.[1] Chem. reports).
| Feature | 5-Aryl Pyrimidine (Target) | 4-Aryl Pyrimidine (Alternative) | Impact on Drug Design |
| Typical Torsion Angle | 35° – 55° (Steric clash with H4/H6) | 5° – 25° (Planar capable if C5=H) | 5-Aryl prevents aggregation; improves solubility.[1] |
| Pi-Stacking Mode | Offset / T-Shaped (Edge-to-Face) | Face-to-Face (Parallel Displaced) | T-shaped stacking is energetically weaker, lowering MP.[1] |
| Lattice Dominance | N...H Hydrogen Bonds (~40% of contacts) | Pi-Pi Interactions (Dominant) | H-bond dominance allows better solvation by water.[1] |
| Atropisomerism Risk | High (if ortho-substituted) | Low | 5-Aryl rotation barriers must be monitored during synthesis.[1] |
| Melting Point Trend | Generally Lower | Generally Higher | Lower MP correlates with faster dissolution (Noyes-Whitney).[1] |
Intermolecular Interaction Networks
In the crystal lattice, 5-aryl pyrimidines prioritize C-H...N and C-H...O weak hydrogen bonds over pi-stacking.[1]
-
N1/N3 Acceptors: The pyrimidine nitrogens act as acceptors for C-H donors from the twisted aryl ring of neighboring molecules, forming "supramolecular chains" rather than stacked columns.[1]
-
Implication: This packing motif creates channels or voids in the crystal lattice, which can accommodate solvent molecules (solvates), further altering bioavailability.[1]
Visualizing the Structural-Activity Relationship (SAR)[1][2][3]
The following diagram illustrates how the crystallographic data (Torsion Angle) directly informs the biological application (Solubility/Binding).
Figure 1: Causal pathway linking the 5-aryl substitution pattern to improved solubility profiles via crystal packing disruption.[1]
Experimental Protocols
To obtain high-quality single crystals for X-ray diffraction (XRD) validation, specific synthesis and crystallization workflows are required.[1]
Synthesis: Suzuki-Miyaura Cross-Coupling
The 5-position of pyrimidine is electron-deficient but less reactive to electrophilic aromatic substitution.[1] Therefore, metal-catalyzed cross-coupling is the standard.[1]
Protocol:
-
Reagents: 5-Bromopyrimidine (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%).[1]
-
Solvent System: 1,4-Dioxane : Water (4:1).[1] The water is crucial to dissolve the inorganic base.
-
Base: K2CO3 (2.0 eq).
-
Procedure: Degas solvents with N2 for 15 mins. Combine reagents under inert atmosphere. Reflux at 90°C for 12 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via flash column chromatography (Hexane/EtOAc).
Crystallization: Vapor Diffusion Method
Standard evaporation often yields microcrystals unsuitable for XRD.[1] Vapor diffusion is preferred for 5-aryl pyrimidines to control nucleation rates.[1]
Protocol:
-
Inner Vial: Dissolve 15-20 mg of the purified 5-aryl pyrimidine in a "Good Solvent" (e.g., 1 mL THF or DCM).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing a "Bad Solvent" (e.g., 5 mL Pentane or Diethyl Ether).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Mechanism: The volatile "bad solvent" diffuses into the "good solvent," slowly increasing supersaturation and promoting the growth of X-ray quality prisms or blocks.[1]
Workflow Visualization
Figure 2: Step-by-step workflow from chemical synthesis to crystallographic data acquisition.[1]
References
-
Gomtsyan, A. (2012).[1] Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds. Link[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[2][3] Acta Crystallographica Section B. Link
-
Vishweshwar, P., et al. (2002).[1] Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. Link[1]
-
MDPI Molecules. (2021).[1] Synthesis and Structural Characterization of 5-substituted Pyrimidines. Link[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
